N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide
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Overview
Description
The compound is a complex organic molecule. It contains functional groups such as an amide group (-CONH2), a cyanomethyl group (-CH2CN), a cyclopropyl group (a three-membered carbon ring), and an ethoxyphenoxy group (an ether group attached to a phenyl ring) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclopropyl ring and the bulky ethoxyphenoxy group .Chemical Reactions Analysis
As an organic compound, “N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide” could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the presence of the amide, cyanomethyl, cyclopropyl, and ethoxyphenoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Analytical Profiles and Biological Matrix Analysis
- Analytical Profiles of Arylcyclohexylamines : A study characterized three psychoactive arylcyclohexylamines, exploring their analytical profiles using various techniques such as gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry. The research developed a method for analyzing these compounds in biological matrices like blood, urine, and vitreous humor, highlighting the importance of analytical chemistry in identifying and quantifying psychoactive substances in research and forensic settings (De Paoli, G. et al., 2013).
Chemical Synthesis and Enzyme Inhibition
- Synthesis and Gastric Acid Antisecretory Activity : Research on the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides and related compounds showed antisecretory activity against histamine-induced gastric acid secretion. This study demonstrates the chemical synthesis of compounds with potential therapeutic applications, emphasizing structure-activity relationships (Ueda, I. et al., 1991).
Mechanistic Insights into Toxicity and Enzyme Activity
- Cyanamide on Toxicity and Glutathione Depletion : A study investigated the effect of cyanamide, an aldehyde dehydrogenase inhibitor, on toxicity and glutathione depletion, providing insights into the metabolism and toxicological effects of certain chemical compounds in rat hepatocyte cultures. This research contributes to understanding the biochemical pathways affected by specific inhibitors and their implications for liver function (Hammond, A. H. et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-20-14-5-7-15(8-6-14)21-12-9-16(19)18(11-10-17)13-3-4-13/h5-8,13H,2-4,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMBIMRUXYXHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCC(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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